
5-Decyl-2-(4-dodecylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decyl-2-(4-dodecylphenyl)pyridine: is an organic compound with the molecular formula C33H53N . It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The compound features a pyridine ring substituted with decyl and dodecylphenyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyl-2-(4-dodecylphenyl)pyridine can be achieved through several methods. One common approach involves the Kröhnke pyridine synthesis , which utilizes α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The reaction proceeds under mild conditions, typically in the presence of ammonium acetate, to yield highly functionalized pyridines.
Industrial Production Methods: For industrial-scale production, the Chichibabin synthesis is often employed. This method involves the reaction of aldehydes or ketones with ammonia in the presence of a solid acid catalyst, such as silica-alumina . The process is carried out in the gas phase, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 5-Decyl-2-(4-dodecylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents or Grignard reagents in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkyl-substituted pyridines.
Scientific Research Applications
Chemistry: 5-Decyl-2-(4-dodecylphenyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. Pyridine derivatives are known to interact with various biological targets, making them useful in drug discovery .
Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals. Pyridine derivatives are found in many drugs, including antihistamines and vasodilators .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Decyl-2-(4-dodecylphenyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
2-(4-Dodecylphenyl)-5-octylpyridine: Similar in structure but with an octyl group instead of a decyl group.
2-(4-Dodecylphenyl)-5-hexylpyridine: Features a hexyl group, leading to different chemical properties.
Uniqueness: 5-Decyl-2-(4-dodecylphenyl)pyridine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its longer alkyl chains contribute to increased hydrophobicity and potential interactions with lipid membranes, making it distinct from its shorter-chain analogs.
Properties
Molecular Formula |
C33H53N |
|---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
5-decyl-2-(4-dodecylphenyl)pyridine |
InChI |
InChI=1S/C33H53N/c1-3-5-7-9-11-13-14-16-17-19-21-30-23-26-32(27-24-30)33-28-25-31(29-34-33)22-20-18-15-12-10-8-6-4-2/h23-29H,3-22H2,1-2H3 |
InChI Key |
MICCUUPQTQIXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
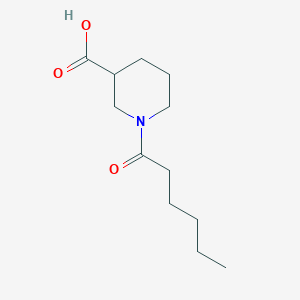
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
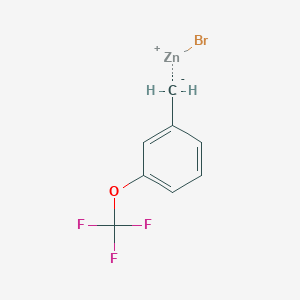
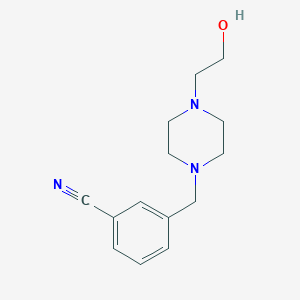
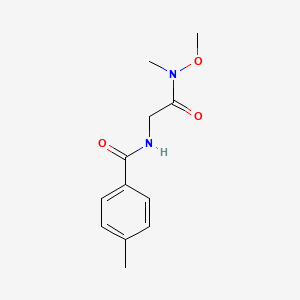
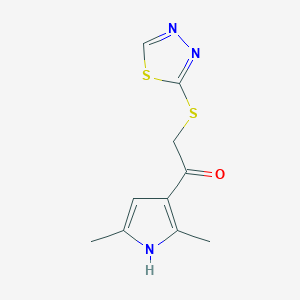
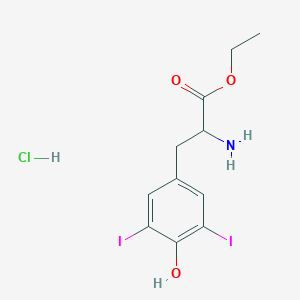

![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
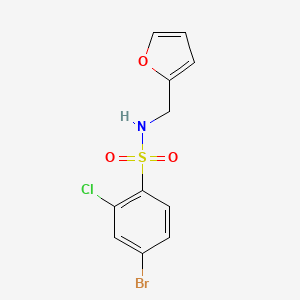
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)
